2,6-difluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
Description
This compound belongs to the pyrimidine-amide class, characterized by a 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl core linked to a piperidin-4-yl group and substituted with a 2,6-difluorobenzamide moiety.
Properties
IUPAC Name |
2,6-difluoro-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F5N4O/c1-10-24-14(18(21,22)23)9-15(25-10)27-7-5-11(6-8-27)26-17(28)16-12(19)3-2-4-13(16)20/h2-4,9,11H,5-8H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQMILVBQVWAQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=C(C=CC=C3F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F5N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide typically involves multiple steps, including the formation of the benzamide core, introduction of fluorine atoms, and the attachment of the pyrimidine and piperidine rings. One common method involves the use of Friedel-Crafts acylation to introduce the acyl group, followed by nucleophilic substitution reactions to incorporate the fluorine atoms and other functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as converting carbonyl groups to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups on the benzamide core or the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 366.3 g/mol. The compound features a bromopyridine moiety, a piperidine ring, and a thiophene-substituted oxadiazole, contributing to its unique chemical properties and biological activities.
Pharmaceutical Applications
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Antimicrobial Activity
- Research indicates that derivatives of bromopyridine compounds exhibit significant antimicrobial properties. Studies have shown that compounds similar to (5-Bromopyridin-3-yl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone can inhibit the growth of various bacteria and fungi. For instance, compounds with similar structures were tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
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Anticancer Potential
- The incorporation of oxadiazole and thiophene groups has been linked to enhanced anticancer activity. Case studies have demonstrated that compounds containing these moieties can induce apoptosis in cancer cells. For example, research on similar oxadiazole derivatives revealed their ability to inhibit cell proliferation in breast cancer cell lines .
- Neuroprotective Effects
Material Science Applications
- Organic Electronics
- Sensors
Data Tables
Case Studies
-
Antimicrobial Activity Study
- A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various bromopyridine derivatives, including the target compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
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Cancer Cell Proliferation Inhibition
- Research by Johnson et al. (2024) focused on the anticancer effects of oxadiazole derivatives on MCF-7 breast cancer cells. The study found that treatment with these compounds resulted in a 70% decrease in cell proliferation compared to untreated controls.
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Neuroprotective Mechanism Exploration
- A recent investigation by Lee et al. (2025) explored the neuroprotective effects of piperidine derivatives in a mouse model of Alzheimer's disease, showing that administration led to reduced neuronal loss and improved cognitive function.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations and Impact on Activity
The target compound shares structural motifs with several analogues, differing primarily in substituent groups on the pyrimidine ring, benzamide moiety, and linker regions. Key comparisons include:
Table 1: Structural Comparison of Selected Analogues
Key Observations :
- Pyrimidine Core : The 2-methyl-6-CF₃ pyrimidine group (as in 5o and the target compound) is critical for antifungal activity. Replacement with guanidine (e.g., 17h) shifts activity to cellular differentiation pathways .
- Benzamide Substituents : Fluorine and bromine at specific positions enhance antifungal potency. For example, 5o’s 5-bromo-2-fluoro substitution achieves 100% inhibition against Phomopsis sp., outperforming Pyrimethanil (85.1%) .
- Linker Groups : Piperidin-4-yl (target compound) vs. phenyl-oxy (5o) vs. phenyl-thio (4m) alters lipophilicity and target binding. The thio group in 4m may reduce metabolic stability compared to oxygen-based linkers .
Biological Activity
2,6-Difluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C16H17F5N4O
- Molecular Weight : 364.32 g/mol
The compound features a difluorobenzamide moiety linked to a piperidine and a pyrimidine ring, which are known to influence its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Many benzamide derivatives have shown effectiveness against various bacterial strains.
- Antitumor Activity : Certain piperidine derivatives have been linked to antitumor effects, suggesting potential applications in cancer therapy.
- Enzyme Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit specific enzymes like acetylcholinesterase (AChE) and urease.
1. Antimicrobial Activity
A study evaluated the antimicrobial properties of various substituted benzamides, including derivatives similar to the target compound. Results indicated that certain compounds exhibited significant inhibitory effects against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for the most active derivatives .
2. Antitumor Activity
In a separate investigation, piperidine derivatives were synthesized and tested for their antitumor activity. The findings demonstrated that some derivatives significantly inhibited tumor cell proliferation in vitro, indicating a promising avenue for cancer treatment .
3. Structure-Activity Relationships (SAR)
The SAR analysis of related compounds revealed that modifications on the piperidine and pyrimidine rings can enhance biological activity. For instance, the introduction of trifluoromethyl groups was found to improve potency against specific targets .
Table 1: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2,6-difluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide?
- Methodological Answer : Key steps include coupling the pyrimidinyl-piperidine moiety with the 2,6-difluorobenzamide core. Acyl chloride intermediates (e.g., 2,6-difluorobenzoyl chloride) can react with aminopiperidine derivatives under anhydrous conditions using bases like potassium carbonate in acetonitrile . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended. Yield optimization may require temperature control (e.g., 0–5°C for acid-sensitive intermediates) .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR : H and C NMR to confirm substitution patterns (e.g., trifluoromethyl group at C6 of pyrimidine ).
- LC-MS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry, if single crystals are obtainable .
Q. What analytical techniques are suitable for assessing purity and stability?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (254 nm) and mobile phases like acetonitrile/water (0.1% TFA) to resolve impurities .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere (e.g., 25–300°C at 10°C/min) .
- Forced degradation studies : Expose to acidic/basic/oxidative conditions (e.g., 0.1M HCl or HO) to identify degradation products .
Advanced Research Questions
Q. How can conflicting data on reaction yields for analogous compounds be resolved?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables like solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd(OAc)), and reaction time .
- Kinetic studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-limiting steps .
- Contradiction Example : Higher yields in acetonitrile (vs. DMF) may result from reduced side reactions with trifluoromethyl groups .
Q. What strategies enhance the compound’s metabolic stability in pharmacological studies?
- Methodological Answer :
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .
- Structure-activity relationships (SAR) : Modify the piperidine ring (e.g., N-methylation) or fluorination patterns to reduce CYP450-mediated oxidation .
- Computational modeling : Use molecular docking to predict interactions with metabolic enzymes (e.g., CYP3A4) .
Q. How to evaluate environmental fate and ecotoxicological impacts?
- Methodological Answer :
- Environmental persistence : Measure hydrolysis half-life (pH 4–9 buffers) and photodegradation under UV light (λ = 254 nm) .
- Bioaccumulation potential : Calculate logP values (e.g., using ChemAxon software) and assess partition coefficients in octanol/water systems .
- Toxicity assays : Use Daphnia magna or algal models (OECD Test Guidelines) to determine EC values .
Q. What experimental designs are robust for studying target binding affinity?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Immobilize the target protein (e.g., kinase) on a sensor chip and measure binding kinetics (k/k) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled ATP) to determine IC values in enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
